Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate
Description
Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate is a secondary amine derivative featuring an ethyl propanoate backbone substituted with a pyrrolidinylethylamino group. Pyrrolidine, a five-membered saturated amine ring, confers conformational flexibility and moderate basicity to the molecule. This compound is commercially available as a synthetic intermediate (CymitQuimica catalog, 2025) and is structurally analogous to intermediates used in pharmaceutical syntheses, such as Dabigatran etexilate .
Properties
IUPAC Name |
ethyl 3-(2-pyrrolidin-1-ylethylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-2-15-11(14)5-6-12-7-10-13-8-3-4-9-13/h12H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNSACLGZAQMRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNCCN1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate typically involves the reaction of β-alanine ethyl ester with 2-(pyrrolidin-1-yl)ethylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions often include heating the mixture to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can help in achieving high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted amines or esters.
Scientific Research Applications
Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to certain bioactive molecules.
Mechanism of Action
The mechanism of action of Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Structural Features and Functional Groups
The table below highlights key structural differences and similarities between Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate and related compounds:
Key Observations :
- Pyrrolidine vs. Pyridine’s aromaticity reduces basicity but enables π-π stacking in drug-receptor interactions .
- Ester vs. Propenoate: The α,β-unsaturated propenoate in ’s compound increases electrophilicity, favoring conjugate addition reactions, unlike the saturated ester in the target compound .
- Aromatic vs. Aliphatic Substituents : Thiophene and naphthalene groups in ’s compound introduce lipophilicity and steric bulk, contrasting with the pyrrolidine’s compact aliphatic structure .
Physicochemical Properties
Notes:
- The target compound’s pyrrolidine improves water solubility compared to aromatic analogs but reduces it relative to pyridine derivatives due to aliphatic hydrophobicity.
- Thiophene-naphthalene derivatives exhibit high lipophilicity, making them suitable for membrane-penetrating pharmaceuticals .
Biological Activity
Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate, a compound with the molecular formula CHNO, is an ester derivative of β-alanine. Its structure features a propanoate moiety linked to a pyrrolidine ring through an ethylamine bridge. This unique configuration has attracted attention in pharmaceutical research due to its potential therapeutic applications and biological activities.
The specific biological targets and mechanisms of action for this compound are still under investigation. However, it is hypothesized that the compound may interact with various receptors or enzymes due to the presence of the pyrrolidine ring, which is common in many biologically active molecules. The ester group may also undergo hydrolysis, releasing biologically active derivatives that could participate in further biochemical reactions.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its bioavailability. This includes its absorption, distribution, metabolism, and excretion (ADME). Current research indicates that compounds with similar structures often exhibit favorable pharmacokinetic profiles, suggesting that this compound could also demonstrate good systemic circulation and bioactivity.
Biological Activities
Research indicates that compounds related to this compound exhibit a range of biological activities:
- Antiviral Activity : Some studies suggest potential antiviral properties, although specific mechanisms and efficacy require further exploration.
- Enzyme Inhibition : The compound may serve as an inhibitor for certain enzymes, contributing to its potential therapeutic roles in disease modulation.
- Receptor Binding : Due to its structural similarities with other bioactive compounds, it may bind to specific receptors, influencing various physiological processes.
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with structurally similar compounds reveals insights into its potential biological activity:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Tert-butyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate | Similar backbone with different alkyl group | Increased lipophilicity due to tert-butyl group |
| Ethyl 3-{[(1-ethyl-2-pyrrolidinyl)methyl]amino}propanoate | Similar pyrrolidine and propanoate groups | Variation in ethyl substitution |
| Ethyl 3-(pyridin-2-ylamino)propanoate | Contains a pyridine instead of pyrrolidine | Different biological activity profile due to nitrogen heteroatom |
This table illustrates how variations in structure can influence biological properties, suggesting avenues for further research into the unique effects of this compound.
Potential Therapeutic Applications
The ongoing research into the biological activities of this compound indicates several potential therapeutic applications:
- Drug Development : Its structural characteristics make it a candidate for developing new drugs targeting enzyme inhibition or receptor modulation.
- Research Applications : It can be utilized as an intermediate in synthesizing more complex organic molecules or studying enzyme-substrate interactions due to its unique properties.
Q & A
Basic Research Questions
Q. What safety protocols are recommended for handling Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate in laboratory settings?
- Methodological Answer :
- Respiratory Protection : Use NIOSH/CEN-certified respirators (e.g., P95 for low exposure, OV/AG/P99 for higher concentrations) to mitigate inhalation risks .
- Skin Protection : Full-body chemical-resistant suits are advised, with material selection based on exposure levels .
- Environmental Controls : Avoid drainage contamination; use fume hoods and secondary containment during synthesis .
Q. How can researchers address gaps in physicochemical data (e.g., melting point, solubility) for this compound?
- Methodological Answer :
- Experimental Determination : Use differential scanning calorimetry (DSC) for melting point analysis and shake-flask methods with HPLC quantification for solubility profiling .
- Computational Modeling : Predict logP and solubility via software like ACD/Labs or COSMOtherm using available structural data .
Q. What are the foundational synthetic routes for this compound?
- Methodological Answer :
- Key Steps : Multi-step synthesis involving amine alkylation and esterification. Example: React pyrrolidine derivatives with ethyl bromo-propanoate under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterization via ¹H/¹³C NMR and FT-IR .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer :
- Parameter Screening : Use design of experiments (DoE) to test variables like temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 1–5 mol% Pd for coupling reactions) .
- In-line Analytics : Monitor reaction progress via LC-MS to identify intermediates and optimize stepwise conversions .
Q. What strategies are effective for studying structure-activity relationships (SAR) with analogs of this compound?
- Methodological Answer :
- Analog Synthesis : Modify functional groups (e.g., replace pyrrolidine with piperidine or vary ester groups) and compare bioactivity .
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase profiling) or receptor-binding studies (radioligand displacement) to map SAR .
Q. How can molecular docking studies elucidate the compound’s mechanism of action?
- Methodological Answer :
- Target Selection : Prioritize targets based on structural motifs (e.g., amine groups for GPCRs, ester moieties for hydrolases) .
- Simulation Protocols : Use AutoDock Vina or Schrödinger Suite for docking, validating poses with molecular dynamics (MD) simulations (e.g., 100 ns trajectories) .
Q. How should researchers resolve contradictions in bioactivity data between structurally similar compounds?
- Methodological Answer :
- Meta-Analysis : Compare published IC₅₀ values and assay conditions (e.g., cell lines, incubation times) to identify confounding variables .
- Orthogonal Validation : Replicate studies using standardized protocols (e.g., NIH/WHO guidelines) and orthogonal assays (e.g., SPR for binding affinity) .
Q. What ethical and regulatory considerations apply to preclinical studies involving this compound?
- Methodological Answer :
- Compliance : Adhere to OECD/ICH guidelines for in vitro and in vivo testing. Note: The compound is not FDA-approved; avoid human/animal administration unless under approved investigational protocols .
- Documentation : Maintain detailed records of synthesis, purity (>95% via HPLC), and toxicity screening (e.g., Ames test) for regulatory audits .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
